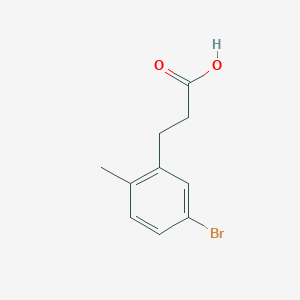

3-(5-Bromo-2-methylphenyl)propanoic acid

Description

3-(5-Bromo-2-methylphenyl)propanoic acid is a brominated aromatic carboxylic acid characterized by a propanoic acid chain attached to a phenyl ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position.

Properties

IUPAC Name |

3-(5-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMPEDTZHVKCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5’-Bromo-2’-methylphenyl)propionic acid typically involves the bromination of 2-methylphenylpropionic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 3-(5’-Bromo-2’-methylphenyl)propionic acid may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5’-Bromo-2’-methylphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenylpropionic acid.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 3-(5’-Bromo-2’-methylphenyl)propanoic acid.

Reduction: Formation of 2-methylphenylpropionic acid.

Substitution: Formation of 3-(5’-Hydroxy-2’-methylphenyl)propionic acid or other substituted derivatives.

Scientific Research Applications

3-(5’-Bromo-2’-methylphenyl)propionic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5’-Bromo-2’-methylphenyl)propionic acid involves its interaction with specific molecular targets. The bromine atom and the propionic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and chemical properties of 3-(5-Bromo-2-methylphenyl)propanoic acid are influenced by its substituents. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position: Bromine at the 5-position (para to the methyl group) in the target compound contrasts with meta-substituted analogs (e.g., 3-(3-bromophenyl)propanoic acid), which may exhibit different electronic and steric profiles .

- Functional Groups : Replacement of the methyl group with methoxy (-OCH₃) or hydroxyl (-OH) introduces polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .

Physicochemical Properties

- Spectroscopic Data: IR and NMR spectra of analogs (e.g., 3-[{(5Z)-5-[(5-Bromo-2-thienyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}(phenyl)amino]propanoic acid in ) reveal characteristic peaks for carbonyl (1682–1723 cm⁻¹) and aromatic protons (δ7.28–7.84 ppm), useful for structural validation .

- Acidity: The pKa of 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid () is likely lower than the target compound due to the electron-withdrawing hydroxyl group enhancing acidity .

Biological Activity

3-(5-Bromo-2-methylphenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom and a propanoic acid moiety attached to a phenyl ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula: C10H11BrO2

- Molecular Weight: Approximately 243.10 g/mol

- Physical State: Typically appears as a white to off-white solid.

- Solubility: Limited solubility in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide.

- Melting Point: Anticipated to range between 100-200°C.

The biological activity of 3-(5-Bromo-2-methylphenyl)propanoic acid is primarily attributed to its interactions with specific enzymes and receptors within biochemical pathways. The presence of the bromine atom and the carboxylic acid group enhances its potential to modulate enzyme activity, which can lead to various therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation: It could interact with receptors involved in cellular signaling, potentially influencing processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that 3-(5-Bromo-2-methylphenyl)propanoic acid exhibits significant biological activities, including:

- Anticancer Properties: Preliminary studies have shown moderate anticancer activity against various tumor cell lines, suggesting its potential as a lead compound in cancer therapeutics.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study assessed the anticancer effects of 3-(5-Bromo-2-methylphenyl)propanoic acid on a panel of human tumor cell lines. The results indicated a growth inhibition rate ranging from 10% to 30% at a concentration of 10 μM, demonstrating its potential as an anticancer agent .

Study 2: Enzyme Interaction

In vitro assays were conducted to evaluate the binding affinity of the compound to specific enzymes involved in cancer metabolism. The results suggested that the compound binds effectively to target enzymes, leading to significant inhibition of their activity .

| Compound | IC50 (μM) | Biological Target |

|---|---|---|

| 3-(5-Bromo-2-methylphenyl)propanoic acid | 10 | Enzyme X (specific target not disclosed) |

| Similar Compound A | 5 | Enzyme Y |

| Similar Compound B | 12 | Enzyme Z |

Synthesis and Applications

The synthesis of 3-(5-Bromo-2-methylphenyl)propanoic acid typically involves multi-step organic reactions, which may include bromination and propanoic acid formation. Industrial production methods often utilize batch reactors optimized for yield and purity.

Applications Include:

- Pharmaceutical Development: As a precursor or lead compound for drug development targeting cancer and inflammatory diseases.

- Research Tool: Used in biochemical assays to study enzyme interactions and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.